molecular formula C20H24N2 B013004 Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- CAS No. 102552-17-0

Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-

Cat. No. B013004
M. Wt: 292.4 g/mol
InChI Key: MJUQXFPJLRLHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is a chemical compound that belongs to the family of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In

Mechanism Of Action

The mechanism of action of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, in the treatment of cancer, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to inhibit the activity of certain enzymes that are involved in cell division and growth.

Biochemical And Physiological Effects

Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to have various biochemical and physiological effects in the body. For example, in the treatment of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In the treatment of depression, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

One of the main advantages of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-. One potential direction is the development of new synthesis methods that can produce this compound in larger quantities and with higher purity. Another potential direction is the study of the structure-activity relationship of this compound, which can help to identify new derivatives with improved properties. Additionally, the potential applications of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- in the field of optoelectronic devices and organic semiconductors should be explored further. Finally, the potential use of this compound as a plant growth regulator should be studied in more detail.

Synthesis Methods

The synthesis of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-dimethylaminobutyl lithium with 1-bromo-2-nitrobenzene to form the intermediate compound. This intermediate compound is then reduced to the corresponding amine using a palladium catalyst. The final step involves the reaction of the amine with indole-3-carboxaldehyde in the presence of acetic acid to form Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-.

Scientific Research Applications

Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In the field of agrochemicals, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been studied for its potential use as a plant growth regulator. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.

properties

CAS RN

102552-17-0

Product Name

Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-phenylindol-3-yl)butan-1-amine

InChI

InChI=1S/C20H24N2/c1-21(2)15-9-8-10-17-16-22(18-11-4-3-5-12-18)20-14-7-6-13-19(17)20/h3-7,11-14,16H,8-10,15H2,1-2H3

InChI Key

MJUQXFPJLRLHOL-UHFFFAOYSA-N

SMILES

CN(C)CCCCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN(C)CCCCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Other CAS RN

102552-17-0

Origin of Product

United States

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